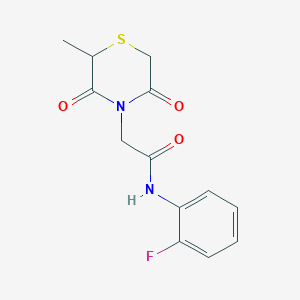

N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide" is a chemical entity that appears to be related to various research areas, including herbicidal activity, antifungal properties, fluorogenic reagent development, crystal structure analysis, corrosion inhibition, and electrophilic fluorination. The papers provided discuss compounds with similar structures and functionalities, which can offer insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as seen in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with herbicidal activities . The chemical structures of these compounds were confirmed using techniques like 1H NMR, IR, mass spectrum, and elemental analyses. This suggests that a similar approach could be used for the synthesis and confirmation of the structure of "N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide."

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide was determined, revealing hydrogen bonding patterns and dihedral angles between functional groups . This information is crucial for understanding the three-dimensional arrangement and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in different contexts. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent, indicating that the fluoroacetamide moiety can participate in electrophilic substitution reactions . This could imply that "N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide" may also be involved in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their behavior in various environments. For instance, the corrosion inhibition properties of N-[morpholin-4-yl(phenyl)methyl]acetamide in hydrochloric acid medium were investigated, showing high inhibition efficiency and adsorption behavior . Additionally, the stability of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives was improved by structural modifications, which maintained their antifungal activity . These studies suggest that the physical and chemical properties of "N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide" could be similarly influenced by its molecular structure and substituents.

Wissenschaftliche Forschungsanwendungen

Anticancer and Kinase Inhibitory Activities

Acetamide derivatives have been explored for their potential anticancer activities and ability to inhibit specific kinases. For instance, the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives revealed their Src kinase inhibitory and anticancer activities. These compounds, including modifications to the pyridine ring and N-benzyl substitution, demonstrated inhibition of cell proliferation in various human cancer cell lines, such as colon carcinoma, breast carcinoma, and leukemia. This suggests a potential pathway for designing novel anticancer agents using acetamide scaffolds (Fallah-Tafti et al., 2011).

Imaging and Diagnostic Applications

Acetamide derivatives have also found applications in imaging and diagnostics, particularly in positron emission tomography (PET) ligands for imaging translocator protein (TSPO) in the brain. For example, two 18F-labeled PET ligands based on acetamide structures were evaluated for their kinetics in the monkey brain and imaging of TSPO in the infarcted rat brain. These studies highlight the utility of acetamide derivatives in developing imaging agents for neurological conditions (Yui et al., 2010).

Antioxidant Properties

The antioxidant properties of acetamide derivatives have been investigated, with some compounds showing potent free radical scavenging activity. This activity is critical for developing therapeutic agents that can mitigate oxidative stress, a factor in many chronic diseases. Research in this area provides a foundation for exploring N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide and similar compounds for their antioxidant potential (Boudebbous et al., 2021).

Antibacterial and Antifungal Activities

Novel acetamide derivatives have been synthesized and tested for their antibacterial and antifungal activities, indicating the broad-spectrum potential of these compounds in addressing microbial resistance. Such studies underscore the importance of acetamide derivatives in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).

Corrosion Inhibition

In the field of materials science, acetamide derivatives have been explored as corrosion inhibitors, offering protection for metals in acidic environments. This application is vital for extending the lifespan of metal structures and components in industrial settings (Nasser & Sathiq, 2016).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-5-3-2-4-9(10)14/h2-5,8H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJWYLCLIUZLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)